4-Chloro-3-iodobenzoyl chloride
Overview
Description
4-Chloro-3-iodobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2IO. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and iodine atoms at the 4 and 3 positions, respectively, and a carbonyl chloride group at the 1 position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-iodobenzoyl chloride can be synthesized through the reaction of 4-chloro-3-iodobenzoic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out in a solvent such as dichloromethane at room temperature, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form 4-chloro-3-iodobenzoic acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are used in the presence of a boronic acid reagent.
Hydrolysis: Water or aqueous bases like sodium hydroxide can be used to hydrolyze the carbonyl chloride group.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoyl chlorides.
Coupling Reactions: Biaryl compounds are formed as major products.
Hydrolysis: 4-Chloro-3-iodobenzoic acid is the major product.
Scientific Research Applications
4-Chloro-3-iodobenzoyl chloride has several applications in scientific research:
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-iodobenzoyl chloride in chemical reactions involves the reactivity of its functional groups The carbonyl chloride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various products
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-iodobenzoic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Chlorobenzoyl chloride: Lacks the iodine atom, making it less versatile in certain reactions.
3-Iodobenzoyl chloride: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
4-Chloro-3-iodobenzoyl chloride is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which allows for a wider range of chemical modifications and applications compared to similar compounds. Its dual halogenation provides distinct reactivity patterns that can be exploited in various synthetic and research applications.
Properties
IUPAC Name |
4-chloro-3-iodobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHANTBMVFVOTLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722011 | |
Record name | 4-Chloro-3-iodobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42860-17-3 | |
Record name | 4-Chloro-3-iodobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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